2-Iodoheptane

描述

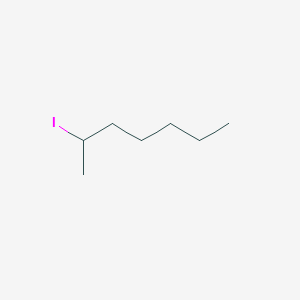

2-Iodoheptane is an organic compound with the molecular formula C₇H₁₅I. It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to the second carbon of a heptane chain. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: 2-Iodoheptane can be synthesized through the iodination of heptane. One common method involves the reaction of heptane with iodine in the presence of a catalyst such as red phosphorus. The reaction proceeds as follows:

C7H16+I2→C7H15I+HI

Industrial Production Methods: In industrial settings, this compound can be produced through the halogen exchange reaction, where a heptane derivative such as 2-bromoheptane is reacted with sodium iodide in acetone

C7H15Br+NaI→C7H15I+NaBr

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, reacting with potassium cyanide (KCN) to form 2-cyanoheptane.

Elimination Reactions: It can undergo elimination reactions to form alkenes. For instance, heating with a strong base like potassium tert-butoxide can produce 1-heptene.

Reduction Reactions: this compound can be reduced to heptane using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium cyanide (KCN), acetone, reflux.

Elimination: Potassium tert-butoxide, heat.

Reduction: Lithium aluminum hydride (LiAlH₄), ether.

Major Products:

2-Cyanoheptane: From nucleophilic substitution with KCN.

1-Heptene: From elimination with potassium tert-butoxide.

Heptane: From reduction with LiAlH₄.

科学研究应用

Organic Synthesis

Intermediate in Chemical Reactions:

2-Iodoheptane serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations such as nucleophilic substitution, elimination, and reduction reactions.

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles. For example, reacting with potassium cyanide (KCN) yields 2-cyanoheptane.

- Elimination Reactions: Heating with strong bases such as potassium tert-butoxide can produce alkenes like 1-heptene.

- Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄), this compound can be converted to heptane.

| Reaction Type | Reagent | Product |

|---|---|---|

| Nucleophilic Substitution | KCN | 2-Cyanoheptane |

| Elimination | Potassium tert-butoxide | 1-Heptene |

| Reduction | LiAlH₄ | Heptane |

Pharmaceutical Applications

In pharmaceutical chemistry, this compound is used to synthesize various pharmaceutical compounds. The iodine atom can be substituted with other functional groups to create biologically active molecules. This property is particularly useful in drug development where modifications to the molecular structure are necessary for enhancing efficacy or reducing side effects.

Material Science

Preparation of Functional Materials:

this compound is employed in the preparation of materials with specific properties, such as liquid crystals and polymers. Its reactivity allows for the design of materials that exhibit unique optical or electronic characteristics.

- Liquid Crystals: The compound can be used to synthesize liquid crystalline phases that are essential in display technologies.

- Polymers: It serves as a monomer or cross-linking agent in polymer synthesis, contributing to the development of advanced materials with tailored properties.

Biological Studies

Radiolabeling Studies:

In biological research, this compound can be utilized in radiolabeling studies where the iodine atom is replaced with radioactive isotopes. This application is critical for tracing and imaging purposes in biological systems.

- Imaging Techniques: Radiolabeled compounds are used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) for visualizing metabolic processes in living organisms.

Case Studies and Research Findings

Recent studies have highlighted innovative uses of this compound in various fields:

- A study published in Nature discusses the use of iodinated compounds like this compound in synthesizing chiral luminescent materials through biomimetic crystallization techniques. This approach enables the production of efficient circularly polarized luminescent materials for advanced optical applications .

- Research on organocuprate reactivity indicates that this compound can serve as a substrate for synthesizing complex metal-organic frameworks, demonstrating its utility in developing new chemical sensors .

作用机制

The mechanism of action of 2-Iodoheptane in chemical reactions involves the cleavage of the carbon-iodine bond, which is relatively weak due to the large size and low electronegativity of iodine. This makes the iodine atom a good leaving group in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

相似化合物的比较

1-Iodoheptane: Similar to 2-Iodoheptane but with the iodine atom attached to the first carbon. It has different reactivity due to the position of the iodine atom.

2-Bromoheptane: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine in substitution reactions.

2-Chloroheptane: Similar structure but with a chlorine atom. Chlorine is even less reactive than bromine and iodine.

Uniqueness of this compound: this compound is unique due to the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution and elimination reactions. Its reactivity is higher compared to its bromo and chloro counterparts, making it a valuable intermediate in organic synthesis.

生物活性

2-Iodoheptane is an organoiodine compound with significant implications in various biological contexts, particularly in medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and its behavior in biological systems.

This compound is a straight-chain aliphatic compound with the molecular formula C7H15I. It is characterized by the presence of an iodine atom attached to the second carbon of the heptane chain. This structural feature contributes to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of iodinated hydrocarbons, including this compound. A comparative analysis of various iodinated compounds revealed that certain derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Vibrio parahaemolyticus. The Minimum Inhibitory Concentration (MIC) for these compounds was found to be around 50 µg/mL, indicating a potent bactericidal effect .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Iodopropynyl butylcarbamate | 50 | Vibrio parahaemolyticus |

Cytotoxicity Studies

In vitro studies on various iodinated hydrocarbons have shown that while some compounds exhibit strong antibacterial properties, they may also possess cytotoxic effects on human cell lines. For example, the cytotoxicity of this compound was assessed using different cancer cell lines, with IC50 values indicating varying levels of efficacy in inhibiting cell proliferation. The results suggest that while it may have therapeutic potential, careful consideration must be given to its safety profile .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Iodinated compounds often disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.

- Biofilm Inhibition : Certain iodinated hydrocarbons have been shown to inhibit biofilm formation, which is crucial in preventing chronic infections associated with biofilms .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress within cells, contributing to their cytotoxic effects.

Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various iodinated hydrocarbons, including this compound. The study utilized both planktonic and biofilm-forming bacteria to assess the activity of these compounds. The findings indicated that this compound demonstrated significant potential in controlling biofilm formation, which is critical for managing infections caused by biofilm-associated pathogens .

Environmental Impact

The environmental behavior of this compound has also been a subject of investigation. Research focusing on its degradation pathways in aquatic environments showed that it undergoes photolysis when exposed to UV light, resulting in the formation of less harmful byproducts. This finding is essential for understanding its ecological footprint and potential risks associated with its use in industrial applications .

属性

IUPAC Name |

2-iodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15I/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUTWECDRZFXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334078 | |

| Record name | 2-Iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18589-29-2 | |

| Record name | 2-Iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。